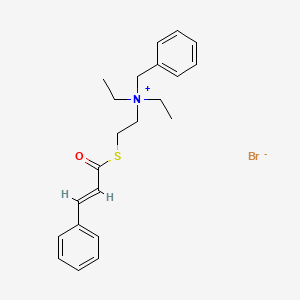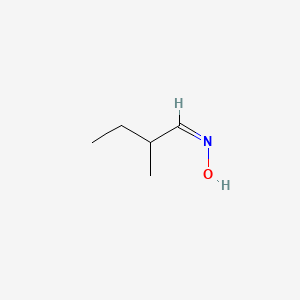
(E)-2-methylbutanal oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-methylbutanal oxime is a 2-methylbutanal oxime in which the oxime double bond has Z geometry.
Wissenschaftliche Forschungsanwendungen
Wine and Beer Analysis :
- (E)-2-methylbutanal oxime derivatives are used in the analysis of wine and beer. A study developed a method for determining wine carbonyl compounds, including various aldehydes that are derivatized to oximes (Culleré, Cacho, & Ferreira, 2004). Another research focused on analyzing aldehydes in beer using a similar approach (Veselý, Lusk, Basařová, Seabrooks, & Ryder, 2003).
Pest Control and Plant Studies :
- Studies on agromyzid flies and predatory wasps revealed that plants emit oximes, including this compound derivatives, in response to pest damage. These compounds play a role in plant defense mechanisms and attracting natural predators of pests (Wei, Zhu, & Kang, 2006).
Catalysis and Synthesis :
- Research in organometallic chemistry explored the stereochemistry and catalytic activity of 2′-methylbutyrophenone oxime derivatives, which can include this compound-like structures (Vatsadze et al., 2017). Another study focused on the efficient synthesis of (E)-methyl 2-(methoxyimino)-2-phenylacetate, showcasing the versatility of oxime chemistry (Wu et al., 2010).
Biochemistry and Plant Metabolism :
- Oximes, including this compound derivatives, are critical in the biosynthesis of cyanogenic glucosides in plants, such as cassava. These compounds are part of the plant's defense system and play roles in growth regulation and plant communication (Jørgensen et al., 2010). Another study highlighted the role of oximes in general and specialized plant metabolism, underscoring their significance in various biochemical pathways (Sørensen, Neilson, & Møller, 2018).
Medical Applications :
- Oximes, including this compound analogs, are investigated for their potential in treating organophosphate poisoning. Studies have evaluated the effectiveness of various oximes in reactivating inhibited acetylcholinesterase, a crucial enzyme affected by organophosphate toxins (Harris et al., 1990).
Eigenschaften
CAS-Nummer |
49805-56-3 |
|---|---|
Molekularformel |
C5H11NO |
Molekulargewicht |
101.15 g/mol |
IUPAC-Name |
(NZ)-N-(2-methylbutylidene)hydroxylamine |
InChI |
InChI=1S/C5H11NO/c1-3-5(2)4-6-7/h4-5,7H,3H2,1-2H3/b6-4- |
InChI-Schlüssel |
SEWWFHKIKWFJNV-XQRVVYSFSA-N |
Isomerische SMILES |
CCC(C)/C=N\O |
SMILES |
CCC(C)C=NO |
Kanonische SMILES |
CCC(C)C=NO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


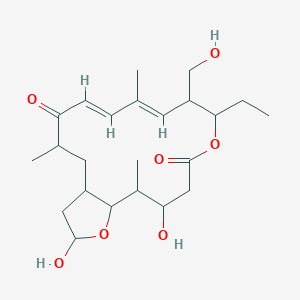
![(1S,3R,4R,6S,8S,9R,10R,14R,16R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol](/img/structure/B1239834.png)
![methyl 2-[(1R,5R,6R,13S,14S,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1239835.png)
![(3R,4S,6R,7R,8S,8aS)-8-carbamoyl-5'-[2-(1-cyclohexenyl)ethynyl]-6-[2-(2-hydroxyethoxy)phenyl]-1,2'-dioxo-3,4-diphenyl-1'-spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]carboxylic acid 2-methoxyethyl ester](/img/structure/B1239837.png)

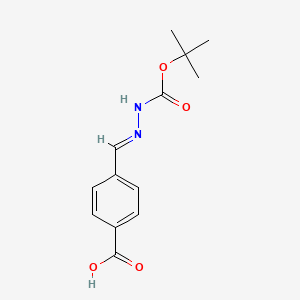
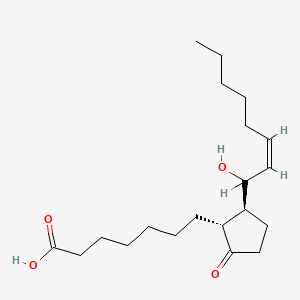
![4-(4-fluorophenyl)-3-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-2-propan-2-ylisoquinolin-1-one](/img/structure/B1239843.png)
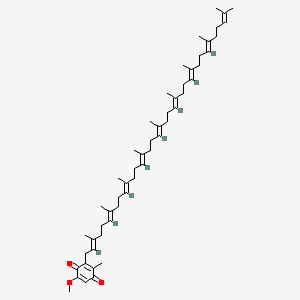
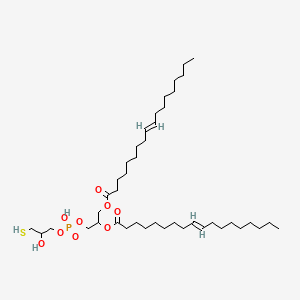
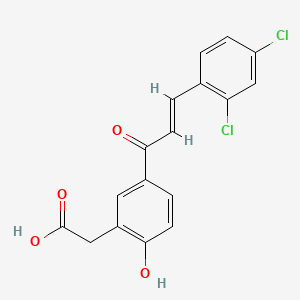
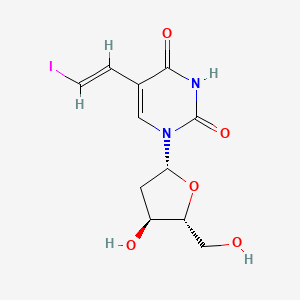
![(2Z)-2-[(3S,4R,5S,6R,10S)-4,10-dihydroxy-3-[(2E,4E)-1-hydroxy-10-methyl-6-methylideneundeca-2,4,9-trien-2-yl]-6-(3-hydroxypropyl)-10-methylspiro[4.5]decan-7-ylidene]propanal](/img/structure/B1239850.png)
